

Exploratory Studies on ANT4 in Embryonic Development: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine Nucleotide Translocator 4 (ANT4), encoded by the SLC25A31 gene, is a critical component of the mitochondrial inner membrane, facilitating the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. This function places ANT4 at the heart of cellular energy metabolism. While ubiquitously important, emerging research has highlighted a specialized and pivotal role for ANT4 in the intricate processes of embryonic development, particularly in the context of germ cell maturation. This technical guide provides an in-depth exploration of the current understanding of ANT4's function during embryogenesis, with a focus on its expression patterns, the methodologies used to study it, and its involvement in key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of developmental biology, reproductive medicine, and drug development.

Quantitative Data Presentation: ANT4 Expression in Embryonic Development

While a comprehensive, stage-by-stage quantitative dataset for **ANT4** expression throughout embryonic development is not yet fully consolidated in published literature, significant insights can be drawn from various experimental approaches. The Mouse Genome Informatics (MGI)



database, a critical resource for the scientific community, indicates the availability of diverse expression data for Slc25a31 (the mouse ortholog of human SLC25A31) across numerous embryonic stages.

Table 1: Summary of Available **ANT4** (Slc25a31) Expression Data in Mouse Embryonic Development

Developmental Stage (Embryonic Day)	Assay Type	Key Findings
E3.5 - E7.5	In situ RNA (whole mount)	Expression is localized to the developing germline.
E8.5 - E12.5	In situ RNA (section), RT-PCR	Continued expression in primordial germ cells (PGCs) as they migrate and colonize the gonads.
E13.5 - E18.5	Immunohistochemistry (section), Northern blot, RT- PCR	High levels of expression are detected in the testes and ovaries, specifically within meiotic germ cells.[1]

Studies have consistently shown that **ANT4** expression is particularly enriched in testicular germ cells and is indispensable for spermatogenesis.[1] Male mice deficient in **ANT4** exhibit early meiotic arrest and are consequently sterile. Interestingly, while **ANT4** is also expressed in the embryonic ovary during meiosis, it is not essential for oogenesis, as female knockout mice remain fertile.[1] This sexually dimorphic requirement is hypothesized to be due to the functional redundancy with its X-linked paralog, ANT2, which is inactivated in male germ cells during meiosis.

Experimental Protocols

Understanding the function of **ANT4** in embryonic development relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches: whole-mount in situ hybridization to visualize gene expression and CRISPR/Cas9-mediated gene knockout to study loss-of-function phenotypes.



Whole-Mount In Situ Hybridization (WISH) for ANT4 mRNA Detection in Mouse Embryos

This protocol is adapted from standard procedures and is suitable for detecting the spatial distribution of **Ant4** mRNA in mouse embryos.

1. Probe Preparation:

- A digoxigenin (DIG)-labeled antisense RNA probe for mouse Slc25a31 is synthesized by in vitro transcription from a linearized plasmid containing the target cDNA sequence.
- The probe's integrity and labeling efficiency should be verified by gel electrophoresis.

2. Embryo Preparation:

- Dissect mouse embryos at the desired developmental stage in ice-cold Phosphate-Buffered Saline (PBS).
- Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
- Dehydrate the embryos through a graded series of methanol/PBT (PBS with 0.1% Tween-20) and store at -20°C.

3. Hybridization:

- Rehydrate the embryos through a graded series of methanol/PBT.
- Treat with Proteinase K (10 µg/mL in PBT) to improve probe penetration. The digestion time is stage-dependent.
- Post-fix in 4% PFA and 0.2% glutaraldehyde in PBT.
- Pre-hybridize in hybridization buffer (50% formamide, 5x SSC, 1% SDS, 50 μg/mL heparin, 50 μg/mL yeast RNA) for at least 2 hours at 65°C.
- Hybridize overnight at 65°C with the DIG-labeled Ant4 probe diluted in hybridization buffer.
- 4. Washing and Detection:



- Perform stringent washes in pre-warmed wash buffers to remove unbound probe.
- Block with a blocking solution (e.g., 2% Roche Blocking Reagent, 20% heat-inactivated sheep serum in MABT) for at least 2 hours.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
- Wash extensively in MABT (Maleic acid buffer with 0.1% Tween-20).
- Equilibrate in NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).
- Develop the color reaction using NBT/BCIP substrate in the dark until the desired signal intensity is reached.
- Stop the reaction by washing in PBT and fix in 4% PFA.
- Clear the embryos in glycerol for imaging.

Generation of Ant4 Knockout Mice using CRISPR/Cas9

This protocol outlines a standard workflow for creating a null allele of Slc25a31 in mice.

- 1. Design of sgRNAs:
- Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of a critical exon of the Slc25a31 gene to create a genomic deletion.
- Off-target effects should be minimized by using appropriate design software.
- 2. Preparation of CRISPR/Cas9 Reagents:
- Synthesize the designed sgRNAs and obtain Cas9 mRNA or protein.
- 3. Microinjection:
- Co-inject the sgRNAs and Cas9 mRNA/protein into the cytoplasm of fertilized mouse zygotes.



- This process is typically performed in superovulated female mice.
- 4. Embryo Transfer:
- Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.
- 5. Genotyping of Founder Animals:
- After birth, obtain genomic DNA from tail biopsies of the pups.
- Use PCR with primers flanking the targeted region to identify founders carrying the desired deletion.
- Sequence the PCR products to confirm the precise nature of the mutation.
- 6. Breeding and Colony Establishment:
- Breed the founder mice with wild-type mice to establish a germline transmission of the knockout allele and to generate heterozygous F1 animals.
- Intercross the heterozygous mice to obtain homozygous knockout animals for phenotypic analysis.

Signaling Pathways and Logical Relationships

Recent evidence suggests that **ANT4** plays a crucial role in maintaining cellular homeostasis, particularly in the energy-demanding process of meiosis. A proposed signaling pathway involves the regulation of the AKT-AMPK-mTOR axis, which is a central regulator of cell growth, proliferation, and apoptosis.

Promotes



Mitochondrion

Cytoplasm

ANT4
(SLC25A31)

Facilitates ADP/ATP
Exchange

ATP Production
(Oxidative Phosphorylation)

AMPK

Anabolism

Cellular Metabolism

Cellular Metabolism

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References

- 1. researchgate.net [researchgate.net]
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